Cas no 35887-50-4 ([1,1'-biphenyl]-2-amine,N-phenyl)

[1,1'-biphenyl]-2-amine,N-phenyl structure
35887-50-4 structure
Product Name:[1,1'-biphenyl]-2-amine,N-phenyl
CAS No:35887-50-4
MF:C18H15N
MW:245.318404436111
CID:2940732
PubChem ID:13087228
Update Time:2025-09-19

[1,1'-biphenyl]-2-amine,N-phenyl Chemical and Physical Properties

Names and Identifiers

    • [1,1'-biphenyl]-2-amine,N-phenyl
    • 2-(N-phenyl)aminobiphenyl;N-phenylbiphenyl-2-amine;N-phenyl-2-aminobiphenyl;N-phenyl-[1,1'-biphenyl]-2-amine;N-phenyl-(1,1'-biphenyl)-2-amine;N-[2-(2'-bromobiphenyl)]aniline;
    • NJVSFOMTEFOHMI-UHFFFAOYSA-N
    • N-phenyl-biphenylamine
    • SCHEMBL588648
    • N-phenylbiphenyl-2-amine
    • N-phenyl-2-biphenylamine
    • N-Phenyl-[1,1'-biphenyl]-2-amine
    • N-phenyl-N-biphenylylamine
    • 35887-50-4
    • N-Phenyl-[1,1 inverted exclamation marka-biphenyl]-2-amine
    • n,n'-diphenylaniline
    • N-(2-BIPHENYL)ANILINE
    • DB-418673
    • G61939
    • N-Phenyl[1,1'-biphenyl]-2-amine
    • Inchi: 1S/C18H15N/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)19-16-11-5-2-6-12-16/h1-14,19H
    • InChI Key: NJVSFOMTEFOHMI-UHFFFAOYSA-N
    • SMILES: N(C1C=CC=CC=1)C1=CC=CC=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 245.12000
  • Monoisotopic Mass: 245.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 5.17020

[1,1'-biphenyl]-2-amine,N-phenyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P020MPH-5g
N-Phenyl-[1,1'-biphenyl]-2-amine
35887-50-4 95%
5g
$30.00 2024-05-04

[1,1'-biphenyl]-2-amine,N-phenyl Production Method

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